molecular formula C10H18N4 B13624000 4-Isobutyl-6-propyl-1,3,5-triazin-2-amine

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine

Cat. No.: B13624000
M. Wt: 194.28 g/mol
InChI Key: PXGVQEAQQPCZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C10H18N4 and a molecular weight of 194.28 g/mol . This compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

The synthesis of 4-Isobutyl-6-propyl-1,3,5-triazin-2-amine involves several steps. One common method includes the reaction of appropriate alkylamines with cyanuric chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like sodium carbonate to facilitate the reaction . The reaction mixture is usually stirred at a specific temperature, followed by purification steps to isolate the desired product.

Industrial production methods may involve bulk synthesis techniques, where the reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like sodium carbonate, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with desired properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects. Its derivatives are explored for their pharmacological activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Isobutyl-6-propyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Isobutyl-6-propyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

4-(2-methylpropyl)-6-propyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C10H18N4/c1-4-5-8-12-9(6-7(2)3)14-10(11)13-8/h7H,4-6H2,1-3H3,(H2,11,12,13,14)

InChI Key

PXGVQEAQQPCZSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC(=N1)N)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.